N-[2-chloro-5-(trifluoromethyl)phenyl]-1-phenylmethanesulfonamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-phenylmethanesulfonamide is a complex organic compound characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a chloro and trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-1-phenylmethanesulfonamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)aniline and benzene sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Procedure: The aniline derivative is reacted with benzene sulfonyl chloride under controlled temperature conditions, typically around 0-5°C, to form the desired sulfonamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reaction.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification: Employing advanced purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the sulfonamide group or the aromatic rings.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-phenylmethanesulfonamide has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: Used in studies to understand its effects on various biological pathways and its potential as an enzyme inhibitor.
Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism by which N-[2-chloro-5-(trifluoromethyl)phenyl]-1-phenylmethanesulfonamide exerts its effects involves:
Molecular Targets: It may target specific enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate pathways related to inflammation, cell proliferation, or apoptosis, depending on its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-phenylmethanesulfonamide vs. N-[2-chloro-4-(trifluoromethyl)phenyl]-1-phenylmethanesulfonamide: The position of the trifluoromethyl group can significantly affect the compound’s reactivity and biological activity.
This compound vs. N-[2-bromo-5-(trifluoromethyl)phenyl]-1-phenylmethanesulfonamide: Substituting the chloro group with a bromo group can alter the compound’s chemical properties and its suitability for different reactions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for specialized applications in research and industry.
This compound’s versatility and potential make it a subject of ongoing research, with new applications and synthetic methods continually being explored.
Properties
Molecular Formula |
C14H11ClF3NO2S |
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Molecular Weight |
349.8 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C14H11ClF3NO2S/c15-12-7-6-11(14(16,17)18)8-13(12)19-22(20,21)9-10-4-2-1-3-5-10/h1-8,19H,9H2 |
InChI Key |
NMPXIDGTXDZPLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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